molecular formula C8H14FNO2 B13907325 rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate

rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate

Cat. No.: B13907325
M. Wt: 175.20 g/mol
InChI Key: ADLFOXZYENJZHX-RNFRBKRXSA-N
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Description

rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the piperidine ring and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Esterification: The ethyl ester group is introduced at the 3-position through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorine atom to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the role of fluorine in drug design and development.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

  • rel-Methyl (3R,5R)-5-phenylpyrrolidine-3-carboxylate
  • rel-Methyl (2R,3R)-2-methylpiperidine-3-carboxylate

Comparison:

  • Structural Differences: While rel-Ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate contains a fluorine atom and an ethyl ester group, similar compounds may have different substituents such as phenyl or methyl groups.
  • Chemical Properties: The presence of the fluorine atom in this compound can significantly alter its chemical reactivity and stability compared to similar compounds.
  • Applications: The unique properties of this compound make it suitable for specific applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

ethyl (3R,5R)-5-fluoropiperidine-3-carboxylate

InChI

InChI=1S/C8H14FNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h6-7,10H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

ADLFOXZYENJZHX-RNFRBKRXSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CNC1)F

Canonical SMILES

CCOC(=O)C1CC(CNC1)F

Origin of Product

United States

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